(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole
Description
The compound “(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole” is a stereochemically complex heterocyclic molecule featuring a fused tetrahydrofuro[3,4-d][1,3]dioxole core. Key structural attributes include:
- Benzyloxymethyl group at position 4, which acts as a protecting group for hydroxyl functionalities in synthetic intermediates .
- Methoxy group at position 6, contributing to steric and electronic modulation of the molecule.
- Dimethyl groups at positions 2 and 2, enhancing conformational rigidity and stability .
This compound is primarily utilized in organic synthesis, particularly in nucleoside and carbohydrate chemistry, where its rigid bicyclic framework and protective groups enable selective functionalization .
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside typically involves the reaction of ribofuranose with isopropylidene and benzyl groups. One common method includes the use of tert-butyldimethylsilyl chloride (TBS-Cl) to protect the hydroxyl groups, followed by deprotection and methylation to yield the final product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or modify the activity of these enzymes, thereby affecting various biochemical pathways . The isopropylidene and benzyl groups play crucial roles in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, stereochemistry, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- The benzyloxymethyl group in the target compound and its analog (CAS 85846-80-6) provides steric protection, whereas the tosylate in CAS 4137-56-8 acts as a leaving group, enabling nucleophilic substitutions .
- The methoxy group in the target compound and CAS 4137-56-8 enhances electron density at the fused ring system, influencing regioselectivity in subsequent reactions .
Stereochemical Considerations :
- The (3aR,4R,6R,6aR) configuration in the target compound contrasts with the (3aR,4S,6S,6aS) stereochemistry in the carboxylate derivative (), leading to divergent hydrogen-bonding patterns and crystallization behaviors .
Functional Group Applications :
Biological Activity
The compound (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is a member of the 1,3-dioxole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
Synthesis
The synthesis of 1,3-dioxole derivatives typically involves the reaction of aldehydes with diols under acidic or basic conditions. In the case of the target compound, specific methods may include protecting group strategies to ensure selective reactions at desired positions. The compound can be synthesized through a multi-step process that includes:
- Formation of the dioxole ring : This is achieved by cyclization reactions involving appropriate precursors.
- Introduction of substituents : The benzyloxymethyl and methoxy groups are introduced during the final stages of synthesis.
Antibacterial and Antifungal Properties
Research indicates that compounds containing 1,3-dioxole structures exhibit significant antibacterial and antifungal activities. The biological activity of (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole has been evaluated against various bacterial strains and fungi.
Table 1: Biological Activity Summary
| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 625–1250 µg/mL |
| Staphylococcus epidermidis | Active | 625 µg/mL |
| Enterococcus faecalis | Active | 625 µg/mL |
| Pseudomonas aeruginosa | Active | 625 µg/mL |
| Candida albicans | Active | Not specified |
Studies have shown that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at relatively low concentrations . Furthermore, antifungal activity against Candida albicans was also reported.
The exact mechanism through which (3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxole moiety may interact with bacterial cell membranes or interfere with essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of dioxole derivatives in treating infections caused by resistant bacterial strains. For instance:
- A study published in Pharmaceutical Research demonstrated that novel dioxolanes exhibited significant antimicrobial properties against multi-drug resistant strains of bacteria .
- Another investigation focused on the structure-activity relationship (SAR) of various dioxole compounds revealed that specific substitutions greatly enhance antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
